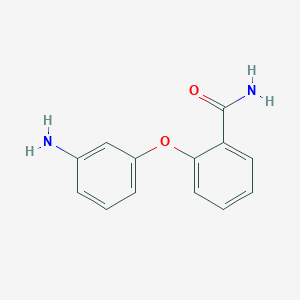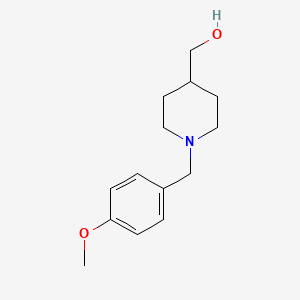![molecular formula C18H24N4O4 B1456078 N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carbohydrazide CAS No. 1306739-30-9](/img/structure/B1456078.png)
N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carbohydrazide
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C18H24N4O4 . It likely contains a piperidine ring, an ethoxyphenyl group, and a dioxopyrrolidinyl group .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3 . It has a boiling point of 608.5±55.0 °C at 760 mmHg . The melting point was not available .Aplicaciones Científicas De Investigación
Synthesis and Spectral Analysis
N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carbohydrazide derivatives have been synthesized through a series of steps, starting from compounds like ethyl 1-(phenylsulfonyl)piperidine-4-carboxylate. The structures of these compounds are elucidated using NMR, IR, and mass spectral data. This process contributes to the development of compounds with potential biological activities (Khalid, Abbasi, Malik, Rasool, Nafeesa, Ahmad, Afzal, 2016).
Antibacterial Study
These compounds have been screened for their antibacterial properties. They exhibited moderate to significant activity against both Gram-negative and Gram-positive bacteria, highlighting their potential as antibacterial agents (Khalid, Abbasi, Malik, Rasool, Nafeesa, Ahmad, Afzal, 2016).
Enzyme Inhibition for Neurodegenerative Diseases
Some derivatives of N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carbohydrazide have been evaluated for their acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzyme inhibition activities. These activities are crucial in the context of neurodegenerative diseases like Alzheimer's, making these compounds potential therapeutic agents (Sağlık, ÇEVİK, 2020).
Antidepressant and Nootropic Activities
Certain derivatives also exhibit antidepressant and nootropic activities, which are relevant in the treatment of mental health disorders. These activities were determined through various tests in mice, suggesting their potential use in central nervous system (CNS) related therapies (Thomas, Nanda, Kothapalli, Hamane, 2016).
Anticancer Potential
These compounds have also been investigated for their potential anticancer properties. Studies suggest that certain derivatives exhibit significant anticancer activity, indicating their relevance in the development of new cancer therapies (Rehman, Ahtzaz, Abbasi, Siddiqui, Saleem, Manzoor, Iqbal, Virk, Chohan, Shah, 2018).
Mecanismo De Acción
Target of Action
The primary target of N’-(1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)piperidine-3-carbohydrazide is the human GABA transporter 1 (GAT1) . GAT1 is a protein that plays a crucial role in the reuptake of the neurotransmitter GABA (gamma-aminobutyric acid) from the synaptic cleft .
Mode of Action
N’-(1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)piperidine-3-carbohydrazide interacts with GAT1, inhibiting the reuptake of GABA . This results in an increased concentration of GABA in the synaptic cleft, enhancing its inhibitory effect on neuronal activity .
Biochemical Pathways
The inhibition of GABA reuptake by N’-(1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)piperidine-3-carbohydrazide affects the GABAergic neurotransmission pathway . This pathway is critical in maintaining the balance between neuronal excitation and inhibition. By increasing the availability of GABA, the compound enhances the inhibitory effect of this neurotransmitter, thereby reducing neuronal excitability .
Pharmacokinetics
The compound has shown considerable in vitro permeability across the blood-brain barrier (BBB), suggesting good bioavailability in the central nervous system . .
Result of Action
The enhanced inhibitory effect of GABA due to the action of N’-(1-(4-Ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl)piperidine-3-carbohydrazide can result in a decrease in convulsive seizure episodes, making it a potential candidate for anticonvulsant activity .
Propiedades
IUPAC Name |
N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4/c1-2-26-14-7-5-13(6-8-14)22-16(23)10-15(18(22)25)20-21-17(24)12-4-3-9-19-11-12/h5-8,12,15,19-20H,2-4,9-11H2,1H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWWEZGFPDSZCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NNC(=O)C3CCCNC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-3-carbohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 2-[4-hydroxy-1-(4-methylbenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetate](/img/structure/B1455998.png)
![1-[(2,4-Dichlorophenyl)methyl]-4-hydroxy-3-(3-phenylprop-2-enyl)pyridin-2-one](/img/structure/B1456000.png)








